molecular formula C16H16FNO3S B6375327 2-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1261943-93-4

2-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B6375327
CAS No.: 1261943-93-4
M. Wt: 321.4 g/mol
InChI Key: GUFMTCCRXYTHSY-UHFFFAOYSA-N
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Description

2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol is a complex organic compound that features a biphenyl core substituted with a fluoro group, a pyrrolidin-1-ylsulfonyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol depends on its specific biological target. Generally, the compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluoro group can enhance binding affinity by participating in halogen bonding . The sulfonyl group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

3-fluoro-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-16-11-13(19)5-8-15(16)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFMTCCRXYTHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684592
Record name 2-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-93-4
Record name 2-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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